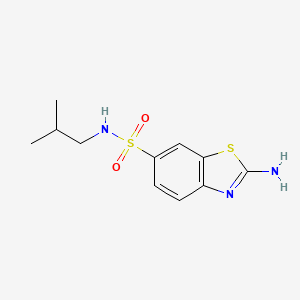

2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide: is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of an amino group, a methylpropyl group, and a sulfonamide group attached to the benzothiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with an appropriate sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or sulfonyl hydrazide.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents are used in the presence of catalysts like iron or aluminum chloride.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Sulfonic acid or sulfonyl hydrazide derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

The search results provide information on benzoxazole sulfonamides, 2-amino benzothiazoles, and related compounds, but do not specifically address the applications of "2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide." However, the results do offer insights into the uses of similar compounds, which can provide a starting point for understanding potential applications.

Benzoxazole Sulfonamides as HIV Protease Inhibitors

Benzoxazole sulfonamide compounds, particularly 2-amino-benzoxazole sulfonamides, have demonstrated favorable pharmacological and pharmacokinetic properties against wild-type and mutant HIV viruses . These compounds are useful as HIV protease inhibitors, targeting the viral protease responsible for processing precursor proteins essential for the assembly of infectious virions . The synthesis of 2-amino-benzoxazole sulfonamides can be achieved through 2-mercapto-benzoxazole sulfonamide intermediates, with methods amenable to industrial scaling up and allowing for stereoselective synthesis of pure stereoisomeric forms .

2-Amino Benzothiazoles as Antimicrobial and Antitumor Agents

2-Amino benzothiazoles have a small bicyclic ring system with multiple applications, including anti-tumor, anti-microbial, anthelmintic, anti-leishmanial, anti-convulsant, and anti-inflammatory activities . Some 2-amino benzothiazoles have shown activity against Mycobacterium tuberculosis . Additionally, (2-aminobenzothiazole)-methyl-1,1-bisphosphonic acids are active as selective inhibitors of MMP-13, which is overexpressed in the metastatic microenvironment and plays a role in cancer cell proliferation .

Other potential applications

- Antifungal Agents: 2-aminobenzothiazole derivatives have been screened in vitro as potential antimicrobials .

- Serotoninergic Receptors: Derivatives of 2-piperazinyl benzothiazoles have been studied as mixed ligands for serotoninergic 5-HT 1A and 5-HT 3 receptors, showing potential in treating psychotropic diseases like anxiety and depression .

- Antiviral Activity: Condensed pyrimido benzothiazoles and benzothiazolo quinazolines exert antiviral activity, while several 2-alkoxy and 2-akylthio-benzoxazole and benzothiazoles derivatives showed excellent anti-HRV activity .

- Inhibitors of p56 lck: Structurally novel benzothiazoles have been prepared as small molecule inhibitors of p56 lck, a member of the Src family of non-receptor protein tyrosine kinase expressed primarily in T-lymphocytes and natural killer cells .

Mecanismo De Acción

The mechanism of action of 2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The amino and sulfonamide groups can form hydrogen bonds with active site residues, while the benzothiazole ring can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects. The specific pathways involved depend on the target enzyme or receptor and the context of its use.

Comparación Con Compuestos Similares

- 2-amino-N-(2-methylpropyl)benzamide

- 2-amino-N-(2-methylpropyl)propanamide hydrochloride

- 2-amino-N-(2-methylphenyl)benzamide

Comparison:

- 2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties compared to the benzamide or propanamide analogs.

- The sulfonamide group in the compound enhances its solubility and potential for hydrogen bonding, making it more versatile in biological applications.

- The benzothiazole ring provides a rigid and planar structure, which can facilitate interactions with specific molecular targets, enhancing its efficacy as an enzyme inhibitor or receptor modulator.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

2-Amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide is a compound belonging to the benzothiazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antitumor, and anti-inflammatory activities, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound features a benzothiazole core, characterized by a bicyclic structure that is known for its pharmacological versatility. The sulfonamide group enhances its biological activity by influencing solubility and binding interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis. In a high-throughput screening of benzothiazole derivatives, this compound demonstrated significant bactericidal activity against both replicating and non-replicating forms of the bacterium. Notably, it exhibited a minimum inhibitory concentration (MIC) of approximately 20 μM under nutrient starvation conditions, indicating potential as a therapeutic agent against tuberculosis .

Table 1: Antibacterial Activity of this compound

| Compound | Bacterial Strain | MIC (μM) | Activity Type |

|---|---|---|---|

| This compound | M. tuberculosis (replicating) | 100 | Bactericidal |

| This compound | M. tuberculosis (non-replicating) | 20 | Bactericidal |

Antitumor Activity

The compound has also been investigated for its antitumor properties. Various derivatives of benzothiazoles have shown promising results in inhibiting tumor cell proliferation. The mechanism may involve the inhibition of specific kinases involved in cell signaling pathways critical for cancer cell survival. For instance, studies have reported that certain benzothiazole derivatives can inhibit the activity of p56lck kinase in T-cells, leading to reduced proliferation .

Table 2: Antitumor Activity of Benzothiazole Derivatives

| Compound | Target Kinase | IC50 (μM) | Effect on Cell Proliferation |

|---|---|---|---|

| This compound | p56lck | 15 | Significant Reduction |

| Other Benzothiazole Derivative | p56lck | 10 | Significant Reduction |

Anti-inflammatory Activity

In addition to its antibacterial and antitumor effects, this compound exhibits anti-inflammatory properties. Research indicates that certain benzothiazoles can inhibit pro-inflammatory cytokine production and modulate immune responses. This activity may be linked to their ability to interfere with signaling pathways involved in inflammation .

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may interact with active sites of enzymes critical for bacterial survival and tumor growth.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell proliferation.

- Membrane Permeability : Its structural characteristics enhance permeability across bacterial membranes, facilitating its bactericidal effects.

Case Studies

A notable study explored the structure-activity relationship (SAR) of various benzothiazole derivatives, including this compound. The results indicated that modifications to the benzothiazole core can significantly affect both antibacterial potency and cytotoxicity against eukaryotic cells .

Propiedades

IUPAC Name |

2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S2/c1-7(2)6-13-18(15,16)8-3-4-9-10(5-8)17-11(12)14-9/h3-5,7,13H,6H2,1-2H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHKPXKPFLRCTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.